2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

Catalog No.
S671805
CAS No.
3068-32-4
M.F
C₁₄H₁₉BrO₉
M. Wt
411.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl br...

CAS Number

3068-32-4

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

IUPAC Name

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

Molecular Formula

C₁₄H₁₉BrO₉

Molecular Weight

411.2 g/mol

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3

InChI Key

CYAYKKUWALRRPA-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Acetobromo-α-D-Galactose; Acetobromogalactose;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis of Glycosides:

,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (also known as Acetobromogalactose) is a valuable intermediate in the synthesis of various glycosides, which are molecules containing a sugar (glycosyl) unit linked to another molecule (aglycone) through a glycosidic bond.

This compound serves as a glycosyl donor due to the good leaving group ability of the bromide atom. The presence of the acetyl groups protects the hydroxyl groups on the sugar ring, allowing for selective glycosylation at the desired position on the acceptor molecule. Several research articles describe the use of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide for the synthesis of various galactosides, including:

  • Lactose analogs with potential applications in the development of new anti-tumor drugs. Source:
  • Galactosylated derivatives of natural products for exploring their biological activities. Source
  • Complex carbohydrates with potential applications in vaccine development and diagnostics. Source:

Glycosyltransferase Studies:

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be employed as a substrate for studying the activity and specificity of glycosyltransferases, which are enzymes responsible for the formation of glycosidic bonds. By monitoring the reaction between this compound and different glycosyltransferases, researchers can gain insights into the enzyme's mechanism of action, substrate preferences, and potential inhibitors. This information is crucial for understanding various biological processes involving glycosylation and for the development of novel therapeutic agents. Source:

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, also known as Acetobromo-α-D-galactose, is a synthetic organic molecule derived from galactose, a simple sugar. It is a carbohydrate derivative with four acetyl groups (CH3CO) attached to the hydroxyl (OH) groups at positions 2, 3, 4, and 6 of the galactose ring, and a bromine (Br) atom replacing the hydroxyl group at position 1. This compound plays a significant role in organic chemistry, particularly in carbohydrate synthesis [].


Molecular Structure Analysis

The key features of 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide's structure include:

  • Galactose Pyranose Ring: The core structure is a six-membered sugar ring (pyranose) derived from galactose.
  • Acetyl Groups: Four acetyl groups are attached to the hydroxyl groups at positions 2, 3, 4, and 6. These electron-withdrawing groups affect the overall reactivity of the molecule [].
  • Anomeric Carbon: The carbon atom at position 1 (anomeric carbon) is linked to the bromine atom, making it an alpha-anomer due to the hydroxyl group on carbon 5 being below the plane of the ring [].
  • Bromine Atom: The presence of bromine provides a good leaving group for glycosylation reactions.

Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is primarily used as a glycosyl donor in organic synthesis, particularly for:

  • N- and S-Galactosylation Reactions: The anomeric bromine atom readily undergoes nucleophilic substitution by amine (N-) or thiol (S-) groups, leading to the formation of N-glycosides or S-glycosides, respectively [].
R-NH2 + 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Br → R-N(Gal)-Acetate + HBr
  • Synthesis of Oligosaccharides: This compound acts as a building block for the synthesis of complex carbohydrates (oligosaccharides) with galactose units. The selective removal of acetyl groups allows further glycosidic bond formation.

Physical And Chemical Properties Analysis

  • Solid: Due to its high molecular weight and multiple polar groups.
  • Relatively high melting point: Due to strong intermolecular interactions like hydrogen bonding.
  • Moderately soluble in organic solvents: Soluble in common organic solvents like dichloromethane and chloroform due to the presence of non-polar acetyl groups.
  • Moisture sensitive: As the anomeric bromide can react with water.

This compound does not have a direct role in biological systems. Its mechanism of action lies in its ability to act as a glycosyl donor in organic synthesis. The good leaving group (bromine) facilitates the formation of a glycosidic bond with an acceptor molecule, leading to the creation of new carbohydrate structures.

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide can be a hazardous material due to:

  • Skin and eye irritant: The acetyl groups and bromine can irritate upon contact.
  • Potential respiratory irritant: Inhalation may cause respiratory irritation.
  • Moisture sensitivity: Reacts with water, releasing harmful fumes.

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.
  • Working in a well-ventilated fume hood.
  • Storing the compound in a cool, dry place away from moisture.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3068-32-4

Dates

Modify: 2023-09-14
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

Explore Compound Types